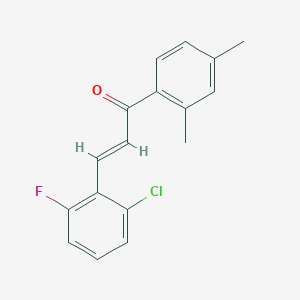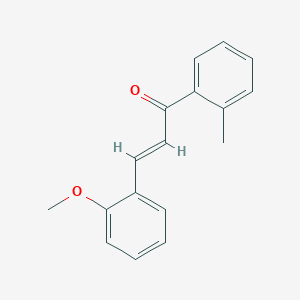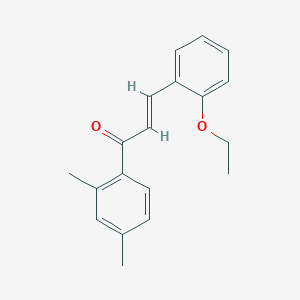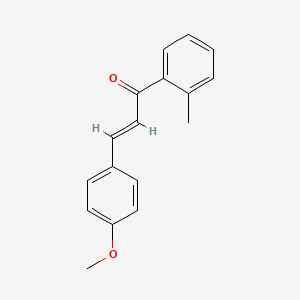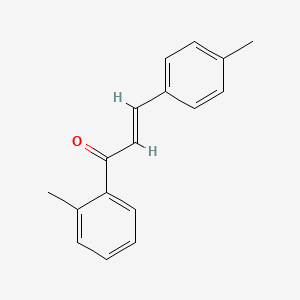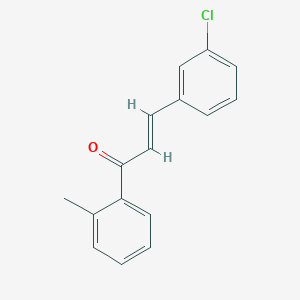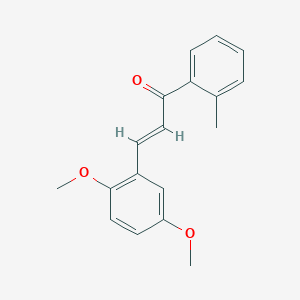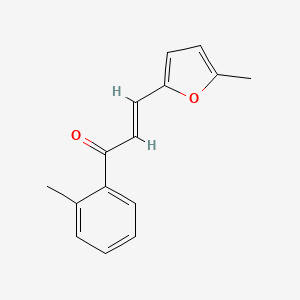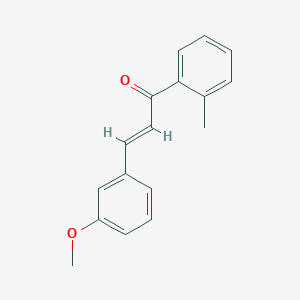
(2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as MMPP, is a synthetic organic compound that has been studied for its potential applications in various scientific fields, such as drug design, biochemical research, and lab experiments.
Mécanisme D'action
(2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is believed to modulate the activity of certain enzymes by binding to their active sites and inhibiting their activity. In the case of COX-2, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one binds to the enzyme's active site and prevents it from catalyzing the synthesis of prostaglandins. In the case of cytochrome P450, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one binds to the enzyme's active site and prevents it from catalyzing the oxidation of various compounds. In the case of monoamine oxidase, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one binds to the enzyme's active site and prevents it from catalyzing the oxidation of monoamine neurotransmitters.
Biochemical and Physiological Effects
(2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been studied for its potential biochemical and physiological effects. In studies involving mice, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been shown to reduce inflammation and pain. In studies involving rats, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been shown to reduce the production of reactive oxygen species. In studies involving human cells, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has several advantages and limitations for lab experiments. One advantage is that (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is relatively easy to synthesize in the laboratory. Another advantage is that (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is relatively stable and has a long shelf life. One limitation is that (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is relatively expensive to purchase. Another limitation is that (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
The potential future directions for (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one include further research into its potential applications in drug design, biochemical research, and lab experiments. Additionally, further research could be done to explore the biochemical and physiological effects of (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one in various organisms. Furthermore, research could be done to explore the potential for (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one to modulate the activity of other enzymes and proteins. Finally, research could be done to explore the potential for (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one to be used in other applications, such as food and cosmetics.
Méthodes De Synthèse
(2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one can be synthesized in a laboratory setting using several different methods. One method involves the reaction of 2-methylphenylacetaldehyde with 3-methoxyphenylmagnesium bromide. This reaction produces an intermediate, which is then reacted with 3-methoxybenzaldehyde to yield (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one. Another method involves the reaction of 3-methoxybenzaldehyde with 2-methylphenylacetaldehyde, which produces an intermediate that is then reacted with 3-methoxyphenylmagnesium bromide to yield (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one.
Applications De Recherche Scientifique
(2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been studied for its potential applications in various scientific fields. In the field of drug design, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. In biochemical research, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been studied for its potential to modulate the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. In lab experiments, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been used to study the effects of various compounds on enzymatic activity.
Propriétés
IUPAC Name |
(E)-3-(3-methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-6-3-4-9-16(13)17(18)11-10-14-7-5-8-15(12-14)19-2/h3-12H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEUCCDVHSPJLI-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

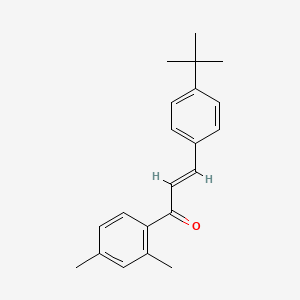
![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)


